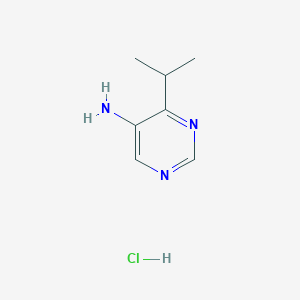

4-Isopropylpyrimidin-5-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Isopropylpyrimidin-5-amine hydrochloride, also known as 4-(propan-2-yl)pyrimidin-5-amine hydrochloride, is a chemical compound with the molecular formula C7H12ClN3 and a molecular weight of 173.65 . It is a pyrimidine analog that has been of increasing interest in scientific experiments.

Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been a topic of significant research. Various novel technologies have been developed for the selective synthesis of pyrimidines and their conjugated derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with an isopropyl group attached to the 4th carbon and an amine group attached to the 5th carbon .Chemical Reactions Analysis

Pyrimidines, including this compound, are involved in a variety of chemical reactions. These reactions often involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Aplicaciones Científicas De Investigación

Antibacterial and Antitumor Applications

4-Isopropylpyrimidin-5-amine hydrochloride derivatives have been explored for their potential in antibacterial and antitumor applications. Notably, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives has demonstrated promising results. These compounds exhibit significant antibacterial efficiency, particularly against gram-positive and gram-negative bacteria. Moreover, cytotoxic assays have been conducted to evaluate their antitumor activity, showing notable effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT-116). These findings suggest that derivatives of this compound could be potent candidates for developing new antimicrobial and anticancer drugs (Hassaneen et al., 2019).

Corrosion Inhibition

Research has also explored the application of pyrimidine derivatives as corrosion inhibitors for metals in acidic environments. A study focusing on new pyrimidine derivatives, such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one, found these compounds to be effective in protecting mild steel against corrosion in HCl solution. Techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were used to assess their performance, indicating that these derivatives are mixed-type inhibitors that can significantly reduce corrosion rates (Yadav et al., 2015).

Novel Synthesis Methods

In the quest for innovative therapeutic agents, the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes has been developed. This methodology leverages a cyclization reaction that forms the pyrimido[4,5-d]pyrimidine core, showcasing the versatility and potential of this compound derivatives for further chemical modifications and pharmaceutical development (Xiang et al., 2011).

Direcciones Futuras

The future directions of research on 4-Isopropylpyrimidin-5-amine hydrochloride could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given its structural similarity to other pyrimidines, it may also have potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

4-propan-2-ylpyrimidin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5(2)7-6(8)3-9-4-10-7;/h3-5H,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSZTCAUODQYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

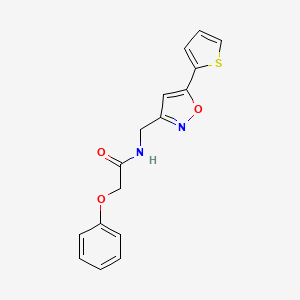

![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)

![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2798542.png)

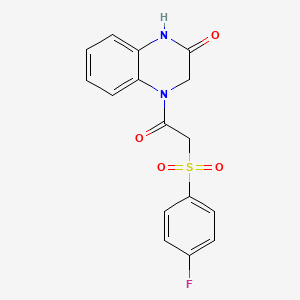

![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)

![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)

![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)

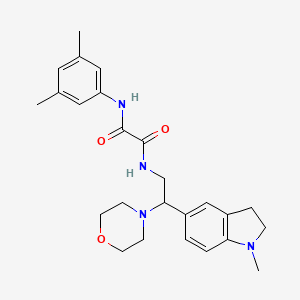

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2798555.png)